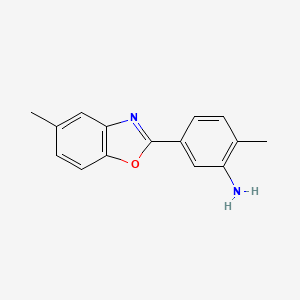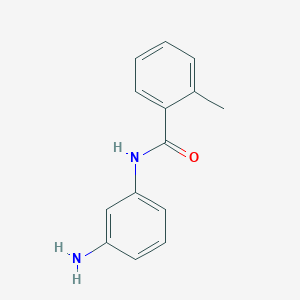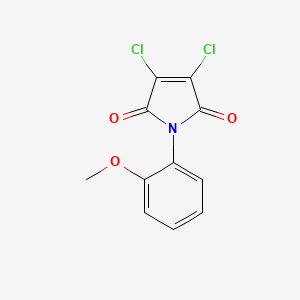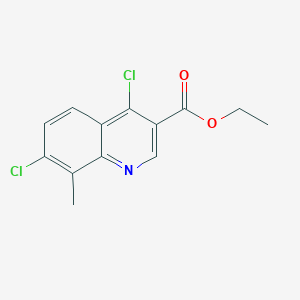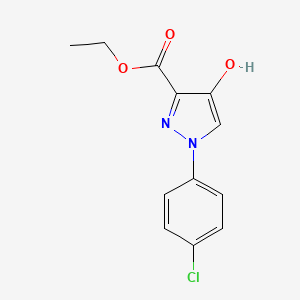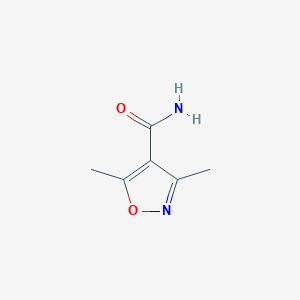
3,5-二甲基异恶唑-4-甲酰胺
描述
3,5-Dimethylisoxazole-4-carboxamide (DMICA) is a synthetic compound that has been used in scientific research for its potential applications in drug development, biochemistry, and physiology. DMICA is an isoxazole derivative, which is a type of heterocyclic compound that contains an oxygen atom in a ring of atoms. This oxygen atom can act as a nucleophile and can react with other molecules in a variety of ways. DMICA has been studied for its ability to interact with proteins, enzymes, and other molecules in the body, and it has been found to be useful in a variety of applications.
科学研究应用
合成和化学分析
异恶唑衍生物的一锅合成:已经开发出一种合成 3,4-二甲基异恶唑[5,4-b]吡啶-5-甲酰胺衍生物的方法,其中包括使用 5-氨基-3-甲基异恶唑。这种合成方法是高效且通用的,并得到理论计算的支持 (Guleli 等人,2019)。
脑部研究中的放射性追踪:一种放射性示踪剂 N-(3,4-二甲基异恶唑-5-基)哌嗪-4-[4-(4-氟苯基)噻唑-2-基]-1-[11C]甲酰胺,被开发用于脑部脂肪酸酰胺水解酶的正电子发射断层扫描 (PET) 成像。该化合物显示出高结合亲和力,并有助于在活体大脑中可视化 FAAH (Shimoda 等人,2015)。
光谱和计算分析:对 3,5-二甲基异恶唑进行了详细的理论和计算分析,提供了对其结构和电子性质的见解。这包括振动分析、核磁共振光谱的化学位移计算和分子静电势分析 (Kavitha 和 Velraj,2016)。
生物和药物研究
抗抑郁药的开发:涉及 3,5-二甲基异恶唑的 3-乙氧基喹喔啉-2-甲酰胺的合成研究表明具有潜在的抗抑郁样活性。这些化合物在强迫游泳试验中得到评估,显示出有希望的结果 (Mahesh 等人,2011)。
阿尔茨海默病研究:一项针对阿尔茨海默病研究中 BACE1 活性位点襟翼的研究发现了一种 6-二甲基异恶唑取代的联芳基氨基噻嗪,具有改善的 BACE1 抑制活性。这导致大鼠脑中 Aβ 明显减少,为阿尔茨海默病治疗提供了一条潜在途径 (Wu 等人,2016)。
- 探索它们作为抗癌剂的潜力。这些化合物在乳腺癌细胞系中进行了评估,显示出显着的细胞毒性作用,表明它们在癌症治疗策略中的潜力 (Butler 等人,2013)。
先进材料和应用
液晶中的光物理性质:一项研究合成了以 3,5-二甲基异恶唑为光开关的分子系统,该系统表现出由光控制的可逆“开和关”状态。这些发现对液晶组装和光物理学中的先进材料应用具有影响 (Kumar 等人,2022)。
高能材料研究:对含氮高能化合物的研究包括合成和表征 4-甲酰胺-5-(1H-四唑-5-基)-1H-1,2,3-三唑,一种与 3,5-二甲基异恶唑相关的化合物。这些化合物表现出高热稳定性和在高能材料应用中的潜力 (Qin 等人,2016)。
生化分析
Biochemical Properties
3,5-Dimethylisoxazole-4-carboxamide plays a significant role in biochemical reactions, particularly as a ligand for bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, thereby influencing gene expression. 3,5-Dimethylisoxazole-4-carboxamide acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains . This interaction is crucial for its antiproliferative and anti-inflammatory properties.
Cellular Effects
3,5-Dimethylisoxazole-4-carboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of bromodomain-containing proteins such as BRD2 and BRD4, which are involved in the regulation of gene transcription . This inhibition can lead to changes in gene expression and subsequent effects on cellular proliferation and inflammation.
Molecular Mechanism
The molecular mechanism of 3,5-Dimethylisoxazole-4-carboxamide involves its binding interactions with bromodomains. By acting as an acetyl-lysine bioisostere, it competes with acetylated histone peptides for binding to bromodomains. This competitive inhibition disrupts the normal function of bromodomains in reading the histone acetylation code, thereby affecting gene transcription . Additionally, this compound may influence other post-translational modifications and protein-protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethylisoxazole-4-carboxamide can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of bromodomain activity, resulting in long-term changes in gene expression and cellular behavior
Dosage Effects in Animal Models
The effects of 3,5-Dimethylisoxazole-4-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antiproliferative properties. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated that there may be threshold effects, where the compound’s efficacy and safety profile change significantly with dosage . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3,5-Dimethylisoxazole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It may affect metabolic flux and metabolite levels, thereby impacting cellular energy balance and biosynthetic processes. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3,5-Dimethylisoxazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, its binding to bromodomains may facilitate its transport to the nucleus, where it can exert its effects on gene transcription . Additionally, its distribution within tissues can affect its overall bioavailability and therapeutic efficacy.
Subcellular Localization
3,5-Dimethylisoxazole-4-carboxamide exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with bromodomains suggests a nuclear localization, where it can influence chromatin structure and gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOYRMAYLLOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353031 | |
| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74356-30-2 | |
| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


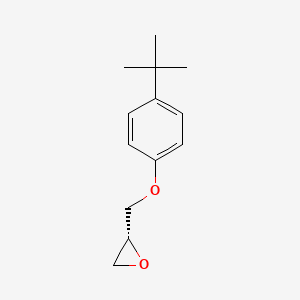
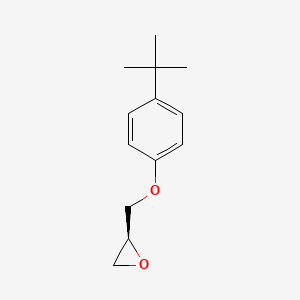
![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
